Metabolic Stability: 5-Methylisoxazole-3-carboxamide Derivatives Resist N-O Bond Cleavage Unlike 4-Carboxamide Isomers
The 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) demonstrates superior metabolic stability compared to the 5-methylisoxazole-4-carboxamide scaffold (leflunomide). In vitro metabolism studies show that the N-O bond of the isoxazole ring in UTL-5b remains intact, whereas leflunomide undergoes rapid N-O bond cleavage to form the active metabolite teriflunomide [1]. This differential metabolic pathway is directly linked to the observed toxicity differences between the two scaffolds.
| Evidence Dimension | N-O Bond Cleavage upon Metabolism |
|---|---|
| Target Compound Data | N-O bond not cleaved; peptide bond cleaved instead to form major metabolites |
| Comparator Or Baseline | Leflunomide (5-methylisoxazole-4-carboxamide derivative): N-O bond cleaved to form teriflunomide |
| Quantified Difference | Qualitative: complete divergence in metabolic pathway |
| Conditions | In vitro metabolism studies |
Why This Matters
Procurement of the 3-carboxamide scaffold is essential for drug discovery programs seeking to avoid DHODH inhibition and teriflunomide-associated toxicities.
- [1] Song Y, et al. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Curr Pharm Des. 2014;20(9):1468-1474. View Source
